Absence of Direct Comparative PI3K Inhibition Data for the 3-Ethoxypropylamino Analog
A systematic search of peer-reviewed journals, PubMed, ChEMBL, BindingDB, and the patent literature did not retrieve any quantitative IC50, Ki, or Kd values for N-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide against any PI3K isoform or other kinase target. The closest structurally characterized class members are N-(3-phenylamino-quinoxalin-2-yl)-benzenesulfonamides disclosed in EP2364974A1 [1], but the 3-ethoxypropylamino substitution is not exemplified. Therefore, no direct head-to-head comparator data can be assembled at this time.
| Evidence Dimension | PI3Kα enzymatic IC50 |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Class prototype (3-phenylamino analog): IC50 values typically 0.1–10 µM depending on substitution [1] |
| Quantified Difference | Not calculable |
| Conditions | In vitro PI3K enzymatic assay (class-level reference) |
Why This Matters
Procurement teams must be aware that the compound lacks quantitative target engagement validation, preventing evidence-based prioritization over structurally defined analogs with published PI3K activity.
- [1] EP2364974A1 – N-(3-Phenylamino-quinoxalin-2-yl)-benzenesulfonamide derivatives as phosphatidylinositol 3-kinase inhibitors. European Patent Office, 2011. View Source
